
Cyclohexane-1,2-diamine;7,7-dimethyloctanoic acid;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,2-diamine;7,7-dimethyloctanoic acid;platinum is a complex compound that combines an organic diamine, a fatty acid derivative, and a platinum metal center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane-1,2-diamine;7,7-dimethyloctanoic acid;platinum typically involves the following steps:
Preparation of Cyclohexane-1,2-diamine: Cyclohexane-1,2-diamine can be synthesized by the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane.
Preparation of 7,7-dimethyloctanoic acid: This fatty acid derivative can be synthesized through the oxidation of 7,7-dimethyloctanol using common oxidizing agents such as potassium permanganate or chromium trioxide.
Complexation with Platinum: The final step involves the complexation of cyclohexane-1,2-diamine and 7,7-dimethyloctanoic acid with a platinum salt, such as platinum(II) chloride, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and oxidation processes, followed by complexation in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,2-diamine;7,7-dimethyloctanoic acid;platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as halides, amines, and phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Cyclohexane-1,2-diamine;7,7-dimethyloctanoic acid;platinum has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclohexane-1,2-diamine;7,7-dimethyloctanoic acid;platinum involves:
Comparison with Similar Compounds
Similar Compounds
trans-1,2-Diaminocyclohexane: A simpler analog used in similar applications.
7,7-Dimethyloctanoic acid: A fatty acid derivative with similar chemical properties.
Platinum(II) chloride: A common platinum compound used in coordination chemistry.
Uniqueness
Cyclohexane-1,2-diamine;7,7-dimethyloctanoic acid;platinum is unique due to its combination of an organic diamine, a fatty acid derivative, and a platinum center, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H54N2O4Pt |
|---|---|
Molecular Weight |
653.8 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;7,7-dimethyloctanoic acid;platinum |
InChI |
InChI=1S/2C10H20O2.C6H14N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-6H,1-4,7-8H2; |
InChI Key |
LJMXUQZWCKOQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.C1CCC(C(C1)N)N.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


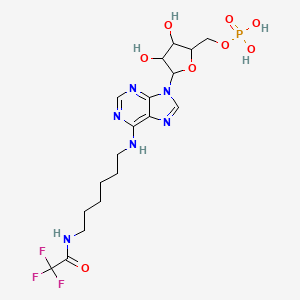
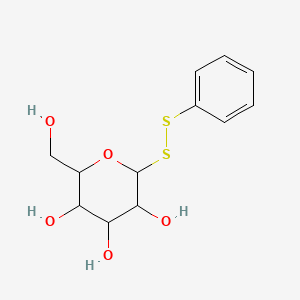
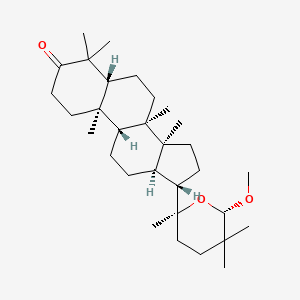
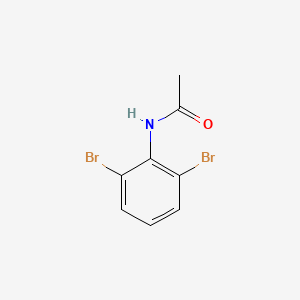
![Carbonic acid,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester](/img/structure/B12289842.png)

![6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289851.png)
![Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate](/img/structure/B12289856.png)
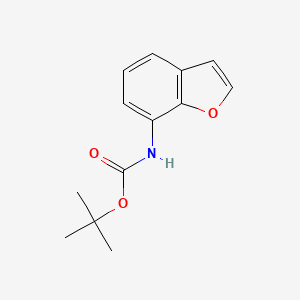
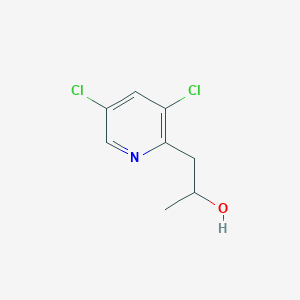
![2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride](/img/structure/B12289867.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethanone](/img/structure/B12289868.png)
![[4-Acetyloxy-15-[3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12289876.png)
![2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline](/img/structure/B12289889.png)
